molecular formula C10H9F3O2 B7938665 1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethanone

1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethanone

Cat. No.: B7938665
M. Wt: 218.17 g/mol
InChI Key: OFGIRFMYQDRSGG-UHFFFAOYSA-N
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Description

1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethanone is an organic compound characterized by the presence of difluoroethoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethanone typically involves the reaction of 2,2-difluoroethanol with appropriate fluorinated aromatic compounds under controlled conditions. One common method includes the use of triethylamine and anhydrous methylene chloride as solvents, with methanesulfonyl chloride as a reagent . The reaction is carried out at low temperatures (0°C) and then allowed to rise to room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The difluoroethoxy and fluorophenyl groups contribute to its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethanone is unique due to the combination of difluoroethoxy and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-(2,2-difluoroethoxy)-5-fluorophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(14)8-4-7(11)2-3-9(8)15-5-10(12)13/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGIRFMYQDRSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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